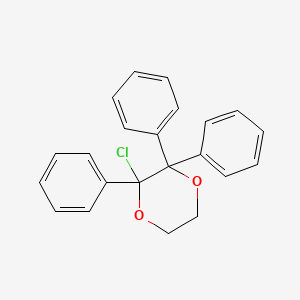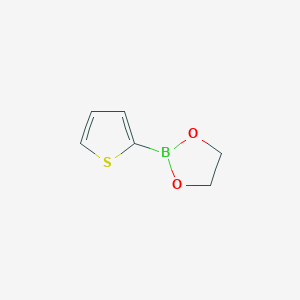
2-(Thiophen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring attached to a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic acids or boronates. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where thiophene-2-boronic acid reacts with a suitable halogenated dioxaborolane under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-(Thiophen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiophene derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-(Thiophen-2-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for specific receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene-2-boronic acid: Shares the thiophene ring but lacks the dioxaborolane moiety.
2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde functional group instead of a dioxaborolane.
Uniqueness
The presence of the boron atom allows for unique interactions and reactions not possible with other thiophene derivatives .
特性
CAS番号 |
718641-98-6 |
|---|---|
分子式 |
C6H7BO2S |
分子量 |
154.00 g/mol |
IUPAC名 |
2-thiophen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
InChIキー |
UPVHCQNTBYLELB-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


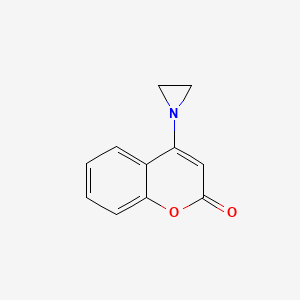
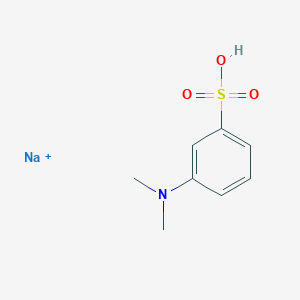
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
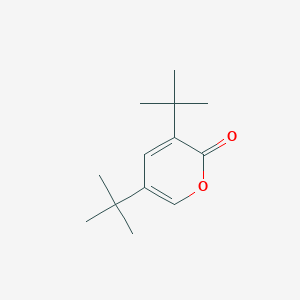

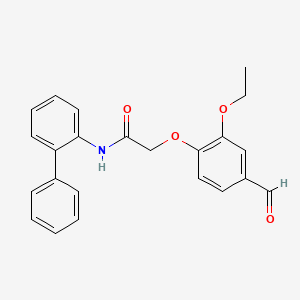
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
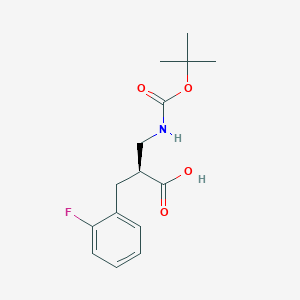
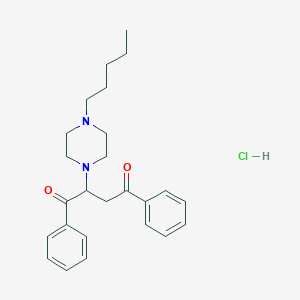
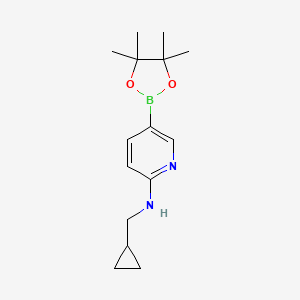
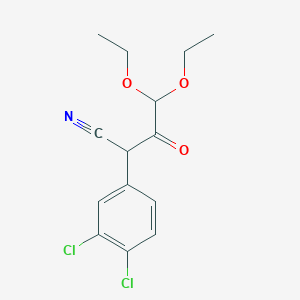
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
